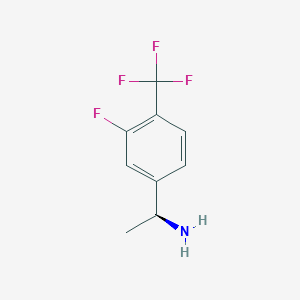

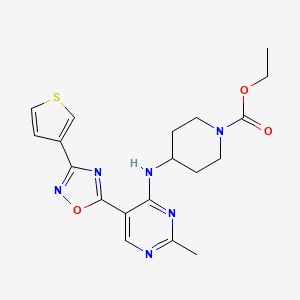

![molecular formula C22H24N4O3S B2727038 N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide CAS No. 1105217-40-0](/img/structure/B2727038.png)

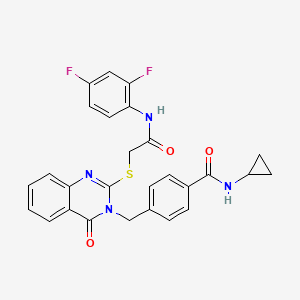

N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a type of amide derivative containing furan rings . It’s synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents .

Synthesis Analysis

The synthesis of this compound involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO− or EDC . The reaction time, the solvent, and the amounts of the substrates are optimized .Chemical Reactions Analysis

The compound is produced using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . After crystallization or flash chromatography, the final compounds are isolated .科学的研究の応用

Antimicrobial Activity

A key application of this compound and its related derivatives is in antimicrobial activity. Studies have synthesized various derivatives by the Mannich base method, exploring their effectiveness against different microbial strains. For instance, derivatives have been confirmed through IR, 1H NMR, 13C NMR, Mass, and elemental analysis, and screened for antimicrobial properties, indicating potential as antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012). Additionally, other studies have synthesized N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on similar chemical structures, aiming to investigate their application in targeting microbial infections (El-Essawy & Rady, 2011).

Biological Evaluation and Synthesis

The compound's framework serves as a basis for synthesizing new naphtho[2,1-b]furan derivatives with a pyrazole nucleus, undergoing various reactions to yield derivatives with potential biological activities. These derivatives have been evaluated for their effects against both Gram-positive and negative bacteria and fungi, showcasing promising antimicrobial effects (El-Wahab et al., 2011). Furthermore, the synthesis of heterocyclic moieties as Schiff bases of chitosan, which include derivatives related to the compound , has been explored for their biological activities against a range of bacteria and fungi, highlighting the diverse applications of this chemical framework in developing new antimicrobial agents (Hamed et al., 2020).

Chemical Synthesis and Pharmacological Activity

Another aspect of research focuses on the chemical synthesis and exploration of pharmacological activities of related compounds. Studies have synthesized a series of derivatives, investigating their binding affinity and in vivo activity as angiotensin II antagonists, which demonstrates the potential of this chemical framework in the development of new therapeutic agents (Almansa et al., 1997). This includes exploring different substituents and modifications to enhance the compound's pharmacological profile.

将来の方向性

The compound is part of a broader class of chemicals derived from biomass, which offers both economic and ecological benefits . These bioproducts add value to biorefinery processes or materials derived from renewable resources . The broad range of uses and wide variety of bio-based products requires individual case studies of each product . Furfural, one of the 30 compounds produced by bio-refining biomass, can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes into a number of C4 and C5 compounds . These compounds are important raw materials for the production of hydrocarbon fuels and fuel additives, as well as for the synthesis of valuable chemicals .

特性

IUPAC Name |

N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c27-20(10-4-8-16-6-2-1-3-7-16)24-22-18-14-30-15-19(18)25-26(22)13-21(28)23-12-17-9-5-11-29-17/h1-3,5-7,9,11H,4,8,10,12-15H2,(H,23,28)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHHBZAIQYDGKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)CCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2726961.png)

![6-Ethyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)sulfonylquinoline](/img/structure/B2726966.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2726970.png)

![1-Tert-butyl-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2726973.png)

![5-isopropyl-N-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2726974.png)